REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13]CC1C=CC=CC=1)=[O:5])[CH3:2]>O1CCCC1.[Pd]>[CH2:1]([O:3][C:4]([CH2:6][O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[O:5])[CH3:2]
|
Name
|
benzyl 5-ethoxycarbonylmethoxypentyl ether
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)COCCCCCOCC1=CC=CC=C1
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon cessation of hydrogenation, the catalyst is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)COCCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |